N-(5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
Description
N-(5-((2-(4-Methoxyphenyl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a heterocyclic compound featuring a pyrrolidine-3-carboxamide core linked to a 1,3,4-thiadiazol-2-yl moiety via a thioether bridge.
Properties
IUPAC Name |
N-[5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4S2/c1-30-17-9-7-14(8-10-17)18(27)13-31-22-25-24-21(32-22)23-20(29)15-11-19(28)26(12-15)16-5-3-2-4-6-16/h2-10,15H,11-13H2,1H3,(H,23,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCIIBTMDRBSDCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NN=C(S2)NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's structure, synthesis, and notable biological activities, supported by data tables and relevant research findings.
Compound Structure and Synthesis
The compound features a thiadiazole ring , a pyrrolidine moiety , and various functional groups that suggest potential interactions with biological targets. Its molecular formula is , indicating the presence of nitrogen, oxygen, sulfur, and carbon atoms. The unique structural arrangement enhances its solubility and bioavailability.
Synthesis Overview:
The synthesis typically involves multiple steps:
- Formation of the Thiadiazole Ring : This can be achieved through cyclization reactions involving thiosemicarbazide derivatives.
- Introduction of Functional Groups : The methoxyphenyl group is introduced via nucleophilic substitution reactions.
- Final Coupling : The pyrrolidine derivative is coupled with the thiadiazole derivative under appropriate conditions (e.g., using coupling agents like EDCI or DCC).
Biological Activities
Research has indicated that this compound exhibits a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
The compound has shown significant antimicrobial effects against various strains of bacteria and fungi. For example:
- In vitro studies demonstrated that derivatives of thiadiazole exhibit antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- A specific derivative demonstrated an MIC of 32.6 μg/mL against Candida albicans, outperforming standard antifungal treatments .
Anticancer Activity
Several studies have highlighted the anticancer potential of thiadiazole derivatives:
- Compounds similar to this compound have shown promising results in inhibiting cancer cell lines such as MDA-MB-231 (breast cancer) with IC50 values around 3.3 μM .
Anti-inflammatory Activity
Research indicates that thiadiazole derivatives possess anti-inflammatory properties:
- Studies have reported that certain derivatives can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | MIC/IC50 Value | Reference |
|---|---|---|---|
| Antimicrobial | Candida albicans | 32.6 μg/mL | |
| Anticancer | MDA-MB-231 | 3.3 μM | |
| Anti-inflammatory | Inflammatory pathways | Not specified |
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of various thiadiazole derivatives against common pathogens. The results indicated that some compounds exhibited stronger activity than conventional antibiotics.
- Anticancer Screening : A series of synthesized thiadiazole compounds were screened for their anticancer properties against multiple cancer cell lines. Notably, one compound showed significantly higher inhibitory activity compared to cisplatin, a standard chemotherapy drug.
Scientific Research Applications
Anticancer Properties
Numerous studies have indicated that compounds containing the thiadiazole moiety can exhibit significant anticancer activity. For instance, similar derivatives have shown potent inhibitory effects against various cancer cell lines, with some achieving percent growth inhibitions (PGIs) exceeding 80% against specific types of cancer cells . The mechanism often involves the inhibition of critical enzymes involved in DNA synthesis, such as thymidylate synthase .
Antimicrobial Effects
Thiadiazole derivatives have also been recognized for their antimicrobial properties. Research indicates that compounds similar to N-(5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide can effectively inhibit the growth of various bacteria and fungi. The presence of the methoxyphenyl group may enhance lipophilicity, facilitating better membrane penetration and increased bioactivity .
Synthesis and Optimization
The synthesis of this compound typically involves several steps:
- Formation of the Thiadiazole Ring : This is achieved through cyclization reactions involving thiosemicarbazide derivatives.
- Introduction of Functional Groups : The methoxyphenyl group can be introduced via nucleophilic substitution reactions.
- Final Coupling Reactions : These involve linking the thiadiazole derivative with other functional moieties to yield the final product.
Optimizing these synthetic routes is crucial for enhancing yield and purity, which is essential for both research and potential industrial applications .
Case Studies and Research Findings
Comparison with Similar Compounds
Table 1: Key Structural Differences and Bioactivity
Key Observations:
Electron-Donating vs. In contrast, fluorophenyl () and trifluoromethylphenyl () groups are electron-withdrawing, which may improve oxidative stability . The thioether bridge in the target compound and analogs could facilitate redox-mediated interactions, a feature absent in tetrazolyl derivatives () .
Bioactivity Trends: Thiadiazole-containing compounds (e.g., ) are often associated with kinase inhibition or antimicrobial activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
